Enhanced Lipophilicity vs. Non-Ethylated Analog
The N-ethyl substitution on the piperidine ring of 3-((1-Ethylpiperidin-2-yl)methyl)phenol results in a significantly higher calculated partition coefficient (XLogP3-AA) compared to its non-ethylated analog, 3-(1-piperidinylmethyl)phenol. This quantitative difference directly influences predicted membrane permeability and metabolic stability profiles [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 [1] |
| Comparator Or Baseline | 3-(1-piperidinylmethyl)phenol (CAS 73279-04-6): 2.0 [2] |
| Quantified Difference | ΔXLogP3-AA = +1.1 (55% increase in calculated logP) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
This difference in lipophilicity is a critical selection criterion for optimizing a compound's drug-likeness, as it dictates passive diffusion across biological membranes and interactions with metabolic enzymes.
- [1] PubChem. (2025). Compound Summary for CID 45095354, 3-((1-Ethylpiperidin-2-yl)methyl)phenol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 826974, 3-(1-Piperidinylmethyl)phenol. National Center for Biotechnology Information. View Source
